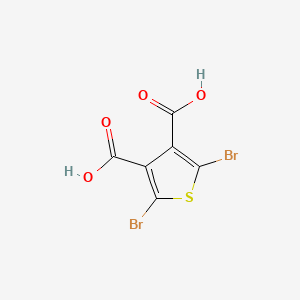

2,5-Dibromothiophene-3,4-dicarboxylic acid

Description

BenchChem offers high-quality 2,5-Dibromothiophene-3,4-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromothiophene-3,4-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromothiophene-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2O4S/c7-3-1(5(9)10)2(6(11)12)4(8)13-3/h(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYYIZHQMCEKLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1C(=O)O)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586291 | |

| Record name | 2,5-Dibromothiophene-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190723-12-7 | |

| Record name | 2,5-Dibromothiophene-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dibromothiophene-3,4-dicarboxylic acid

Introduction: A Versatile Building Block for Advanced Materials

2,5-Dibromothiophene-3,4-dicarboxylic acid is a pivotal intermediate in the realm of organic electronics and materials science.[1] Its unique molecular architecture, featuring a thiophene core functionalized with both reactive bromine atoms and carboxylic acid groups, renders it an invaluable building block for the synthesis of novel conjugated polymers and functional organic materials.[1] The presence of bromine atoms at the 2 and 5 positions allows for facile diversification through various cross-coupling reactions, while the carboxylic acid moieties at the 3 and 4 positions provide a handle for solubility control, and polymer chain extension, and can influence the material's self-assembly and electronic properties. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this versatile compound, tailored for researchers and professionals in drug development and materials science.

Molecular and Physical Properties

A thorough understanding of the physical and chemical properties of 2,5-Dibromothiophene-3,4-dicarboxylic acid is paramount for its effective utilization in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂O₄S | |

| Molecular Weight | 329.95 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | >300 °C | |

| Solubility | Insoluble in water, soluble in some polar organic solvents like DMSO. | |

| Purity | Typically >95% | |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |

Synthesis of 2,5-Dibromothiophene-3,4-dicarboxylic acid: A Step-by-Step Protocol

The synthesis of 2,5-Dibromothiophene-3,4-dicarboxylic acid is typically achieved through the direct bromination of thiophene-3,4-dicarboxylic acid. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution, with the bromine atoms preferentially adding to the activated 2 and 5 positions.

Reaction Scheme

Experimental Protocol

Materials:

-

Thiophene-3,4-dicarboxylic acid

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Saturated Sodium Bisulfite Solution

-

Hexane

-

Deionized Water

Procedure:

-

In a 250 mL round-bottomed flask, dissolve 5 g (29.1 mmol) of thiophene-3,4-dicarboxylic acid in 50 mL of glacial acetic acid.

-

To this solution, add 9.2 g (57.6 mmol) of bromine dropwise with stirring at room temperature.

-

Allow the reaction mixture to stir overnight at room temperature. The color of the solution will be reddish-brown.

-

Carefully add a saturated sodium bisulfite solution dropwise until the reddish color of the excess bromine disappears and the solution becomes yellowish.

-

A precipitate will form. Filter the precipitate and wash it thoroughly with deionized water.

-

Further wash the precipitate with hexane to remove any non-polar impurities.

-

Dry the resulting off-white solid under vacuum.

Expected Yield: Approximately 60-70%. The product can often be used in the next step without further purification.

Characterization of 2,5-Dibromothiophene-3,4-dicarboxylic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the symmetrical nature of the molecule and the absence of protons on the thiophene ring, the ¹H NMR spectrum is expected to show a single broad singlet in the downfield region (typically >10 ppm) corresponding to the two carboxylic acid protons. The exact chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show three distinct signals:

-

One signal for the two equivalent bromine-bearing carbons (C2 and C5).

-

One signal for the two equivalent carboxylic acid-bearing carbons (C3 and C4).

-

One signal for the two equivalent carboxylic acid carbons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid groups, expected around 1700 cm⁻¹.

-

C-Br stretching vibrations, typically observed in the fingerprint region below 800 cm⁻¹.

-

Thiophene ring vibrations (C-S and C=C stretching) in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of the compound. The mass spectrum of 2,5-Dibromothiophene-3,4-dicarboxylic acid will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br have nearly equal natural abundance). The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (329.95 g/mol ), with the characteristic isotopic distribution.

Applications in Organic Electronics and Beyond

The unique structural features of 2,5-Dibromothiophene-3,4-dicarboxylic acid make it a highly sought-after building block in the development of advanced organic materials.

Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)

The primary application of this compound lies in the synthesis of conjugated polymers for organic electronics. The dibrominated thiophene core can be polymerized through various cross-coupling reactions, such as Suzuki or Stille coupling, to create high-performance semiconducting polymers. The carboxylic acid groups can be esterified or otherwise modified to tune the solubility and processing characteristics of the resulting polymers, which is crucial for fabricating thin-film devices like OFETs and OPVs.

Other Potential Applications

Beyond organic electronics, the versatile reactivity of 2,5-Dibromothiophene-3,4-dicarboxylic acid opens doors to other areas of chemical synthesis. It can serve as a scaffold for the creation of complex heterocyclic molecules with potential applications in medicinal chemistry and as a monomer for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs).

Conclusion

2,5-Dibromothiophene-3,4-dicarboxylic acid stands out as a critical and versatile building block in the toolkit of materials scientists and organic chemists. Its synthesis from readily available starting materials is straightforward, and its dual functionality allows for a high degree of molecular engineering. As the demand for high-performance organic electronic devices continues to grow, the importance of well-characterized and strategically designed monomers like 2,5-Dibromothiophene-3,4-dicarboxylic acid will undoubtedly increase, paving the way for the next generation of advanced materials.

References

An In-Depth Technical Guide to the Crystal Structure of 2,5-Dibromothiophene-3,4-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromothiophene-3,4-dicarboxylic acid is a versatile building block in materials science and medicinal chemistry. Its rigid thiophene core, coupled with the synthetic handles of two bromine atoms and two carboxylic acid groups, makes it a prime candidate for the construction of novel organic semiconductors, functional polymers, and potentially, pharmacologically active agents.[1][2] A thorough understanding of its solid-state structure is paramount for predicting and controlling the properties of materials derived from it. This guide provides a comprehensive overview of the anticipated crystal structure of 2,5-Dibromothiophene-3,4-dicarboxylic acid, drawing upon established principles of crystal engineering and data from analogous structures. While an experimentally determined crystal structure is not yet publicly available, this document offers a predictive framework and outlines the necessary experimental procedures for its determination.

Introduction: The Significance of Solid-State Architecture

The three-dimensional arrangement of molecules in a crystal lattice, or crystal packing, dictates many of a material's bulk properties, including its electronic conductivity, solubility, and thermal stability. For a molecule like 2,5-Dibromothiophene-3,4-dicarboxylic acid, the interplay of intermolecular interactions such as hydrogen bonding and halogen bonding will govern its supramolecular assembly. The bromine atoms, being excellent leaving groups for cross-coupling reactions, and the carboxylic acid moieties, available for polymerization, provide multiple avenues for chemical modification.[3] Understanding the native packing preferences of the monomer is therefore the first step in the rational design of advanced materials.

Molecular Properties and Synthesis

A summary of the key molecular properties of 2,5-Dibromothiophene-3,4-dicarboxylic acid is presented in Table 1.

| Property | Value | Source |

| CAS Number | 190723-12-7 | [4][5] |

| Molecular Formula | C₆H₂Br₂O₄S | [4][5] |

| Molecular Weight | 329.95 g/mol | [4][5] |

| Appearance | White to off-white powder/solid | [2] |

| Purity | Typically >95-98% | [2][4] |

Synthetic Approach: A Generalized Protocol

While various proprietary methods exist, a common route to 2,5-Dibromothiophene-3,4-dicarboxylic acid would likely involve the bromination of a suitable thiophene precursor. A plausible synthetic workflow is outlined below. The rationale for each step is grounded in established organic chemistry principles.

Experimental Protocol: Synthesis of 2,5-Dibromothiophene-3,4-dicarboxylic acid

-

Starting Material: Thiophene-3,4-dicarboxylic acid.

-

Bromination:

-

Dissolve the starting material in a suitable solvent, such as glacial acetic acid.

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, in a stoichiometric amount (2 equivalents) to achieve dibromination at the 2 and 5 positions of the thiophene ring. The use of NBS is often preferred for its selectivity and milder reaction conditions.[6]

-

The reaction is typically carried out at room temperature or with gentle heating, and monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is quenched, often with an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess bromine.

-

The crude product is then extracted into an organic solvent.

-

Purification is achieved through recrystallization from an appropriate solvent system, yielding the final product.

-

The workflow for this synthesis is depicted in the following diagram:

Caption: Generalized synthetic workflow for 2,5-Dibromothiophene-3,4-dicarboxylic acid.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data, we can predict the key features of the crystal structure based on the known behavior of similar molecules, particularly dicarboxylic acids and brominated aromatic compounds.

The Dominant Role of Hydrogen Bonding

Carboxylic acids are well-known to form strong hydrogen bonds, which often dominate their crystal packing.[7][8] In the case of 2,5-Dibromothiophene-3,4-dicarboxylic acid, the two carboxylic acid groups are the primary drivers of supramolecular assembly. It is highly probable that these groups will form dimeric "supramolecular synthons" where two molecules are held together by a pair of O-H···O hydrogen bonds.[1] This is a very common and stable motif for carboxylic acids.[8]

The Influence of Halogen Bonding

The bromine atoms at the 2 and 5 positions are expected to participate in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site. In this case, Br···O or Br···Br interactions are likely to occur, further stabilizing the crystal lattice and influencing the overall packing arrangement. Studies on other 2,5-dibromothiophenes have revealed the prevalence of Br···Br halogen bonds as structure-directing interactions.

A Plausible Packing Motif

Combining these interactions, a likely scenario is the formation of hydrogen-bonded tapes or sheets of the dicarboxylic acid dimers. These sheets would then be further organized and held together by the weaker, but significant, halogen bonds and π-π stacking interactions between the thiophene rings. The planarity of the thiophene ring and the carboxylic acid groups will facilitate this stacking.

A conceptual representation of these interactions is shown below:

Caption: Key intermolecular forces governing the crystal packing.

Experimental Determination of the Crystal Structure

To move from a predicted to an experimentally verified structure, a single-crystal X-ray diffraction experiment is the gold standard.[9] The following section details the necessary workflow.

Crystallization

The first and often most challenging step is to grow single crystals of sufficient size and quality.

Experimental Protocol: Crystallization of 2,5-Dibromothiophene-3,4-dicarboxylic acid

-

Solvent Selection: A systematic screening of solvents is necessary. Solvents in which the compound has moderate solubility are ideal. This might include alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), or esters (e.g., ethyl acetate), possibly with the addition of a co-solvent or anti-solvent.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.

-

Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Experimental Protocol: Data Collection and Structure Solution

-

Mounting: A single crystal is carefully selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations and improve data quality. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The initial positions of the atoms are determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined against the experimental data to produce the final crystal structure.

-

The overall workflow for structure determination is as follows:

Caption: Workflow for the experimental determination of the crystal structure.

Conclusion and Future Outlook

While the precise crystal structure of 2,5-Dibromothiophene-3,4-dicarboxylic acid remains to be experimentally determined, a robust prediction can be made based on the principles of supramolecular chemistry. The structure is likely to be dominated by strong hydrogen bonding between the carboxylic acid groups, leading to the formation of dimers. These dimers are then expected to be organized into a three-dimensional lattice through a combination of halogen bonding and π-π stacking.

The experimental determination of this crystal structure is a critical next step for the scientific community. Such data would provide invaluable insights into the solid-state properties of this compound and would greatly aid in the rational design of new materials for a wide range of applications, from organic electronics to pharmaceuticals. The protocols and predictive framework provided in this guide offer a clear path forward for researchers in this field.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. nbinno.com [nbinno.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 190723-12-7|2,5-Dibromothiophene-3,4-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sites.unimi.it [sites.unimi.it]

An In-depth Technical Guide on the Thermal Properties of 2,5-Dibromothiophene-3,4-dicarboxylic acid

Introduction

2,5-Dibromothiophene-3,4-dicarboxylic acid, with the CAS number 190723-12-7, is a vital fine chemical intermediate that serves as a fundamental building block in the realms of advanced materials and pharmaceutical development.[1] Its unique molecular architecture, featuring a thiophene ring functionalized with both bromine atoms and carboxylic acid groups, offers a versatile platform for complex organic synthesis.[1][2] This compound is instrumental in the creation of novel molecular structures and functional materials, including organic semiconductors for flexible electronics and organic photovoltaics, as well as functionalized polymers with enhanced thermal and electrical properties.[2][3]

The thermal properties of this compound are of paramount importance as they dictate its stability, processing parameters, and ultimately, the performance and reliability of the end-products. For researchers, scientists, and drug development professionals, a comprehensive understanding of its behavior under thermal stress is crucial for optimizing synthesis, formulation, and manufacturing processes. This guide provides an in-depth exploration of the known thermal characteristics of 2,5-Dibromothiophene-3,4-dicarboxylic acid and outlines the standardized methodologies for its complete thermal characterization.

Known Thermal Properties of 2,5-Dibromothiophene-3,4-dicarboxylic acid

Currently, the publicly available thermal data for 2,5-Dibromothiophene-3,4-dicarboxylic acid is limited. The most consistently reported thermal property is its melting point. A comprehensive thermal analysis, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be required to fully elucidate its thermal profile, including its decomposition temperature and other phase transitions.

| Property | Value | Source |

| Molecular Formula | C6H2Br2O4S | [4] |

| Molecular Weight | 331.95 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 290 - 294 °C | [5] |

Experimental Protocols for Comprehensive Thermal Characterization

To ascertain a complete thermal profile of 2,5-Dibromothiophene-3,4-dicarboxylic acid, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.[6][7] The following protocols are designed to provide a robust and reproducible thermal characterization.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is crucial for determining the thermal stability and decomposition profile of the compound.

Objective: To determine the onset of thermal decomposition and characterize the mass loss events.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2,5-Dibromothiophene-3,4-dicarboxylic acid into a clean, tared TGA pan (typically alumina or platinum).

-

Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

-

-

Instrument Setup:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a purge rate of 20-50 mL/min. An inert atmosphere is recommended for initial characterization to study the intrinsic thermal stability without oxidative effects.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes to ensure thermal stability.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

-

-

Data Collection: Record mass change as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[6] This technique is used to determine melting point, glass transition temperature, and other phase transitions.[7]

Objective: To accurately determine the melting point and identify any other endothermic or exothermic transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of 2,5-Dibromothiophene-3,4-dicarboxylic acid into a hermetically sealed aluminum pan. Sealing the pan prevents any potential sublimation.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min to maintain an inert environment.

-

Temperature Program (Heat-Cool-Heat):

-

First Heating Scan:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 320 °C (above the expected melting point) at a heating rate of 10 °C/min. This scan will erase the sample's prior thermal history.

-

-

Cooling Scan:

-

Cool the sample from 320 °C to 25 °C at a controlled rate of 10 °C/min to observe any crystallization events.

-

-

Second Heating Scan:

-

Ramp the temperature from 25 °C to 320 °C at a heating rate of 10 °C/min. This scan provides a clearer picture of the thermal transitions.

-

-

-

Data Collection: Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Determine the onset temperature and the peak temperature of the melting endotherm from the second heating scan.

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHf).

-

Analyze the cooling and second heating scans for any other thermal events, such as recrystallization or polymorphism.

-

Visualization of Experimental Workflow

The logical progression for a thorough thermal analysis of 2,5-Dibromothiophene-3,4-dicarboxylic acid is depicted in the following workflow diagram.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. poetry.arizona.edu [poetry.arizona.edu]

- 4. calpaclab.com [calpaclab.com]

- 5. 2,5-Dibromo-3,4-thiophenedicarboxylic Acid Manufacturer & Supplier China | Chemical Properties, Uses, Safety Data [quinoline-thiophene.com]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Profile of 2,5-Dibromothiophene-3,4-dicarboxylic acid

Introduction

2,5-Dibromothiophene-3,4-dicarboxylic acid is a specialized heterocyclic organic compound that serves as a critical building block in the field of material science. Its rigid thiophene core, functionalized with both bromine atoms and carboxylic acid groups, offers multiple sites for chemical modification.[1] This unique structure makes it an invaluable precursor in the synthesis of conjugated polymers and organic semiconductors used in advanced electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] An in-depth understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation processes. This guide provides a detailed analysis of its solubility characteristics, grounded in chemical principles and supported by established experimental methodologies.

Key Physical and Chemical Properties:

-

Molecular Weight: 329.95 g/mol

-

Appearance: White to off-white solid[2]

-

Melting Point: 290 - 294 °C[2]

Theoretical Solubility Profile: A Molecular Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[4] The molecular architecture of 2,5-Dibromothiophene-3,4-dicarboxylic acid provides key insights into its expected solubility behavior.

-

Polar Functional Groups: The two carboxylic acid (-COOH) groups are highly polar and capable of acting as both hydrogen bond donors and acceptors. This is the dominant feature influencing its solubility in polar solvents.

-

Aromatic Thiophene Ring: The central thiophene ring is an aromatic system that contributes to van der Waals forces and can interact with other aromatic or nonpolar solvents.

-

Halogen Substituents: The two bromine atoms are electronegative, increasing the molecule's overall polarity through dipole-dipole interactions.

Based on these structural features, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can form strong hydrogen bonds with the carboxylic acid moieties. However, the bulky, nonpolar thiophene backbone may limit very high solubility. Moderate to good solubility is anticipated.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): Solvents like Dimethyl Sulfoxide (DMSO) are excellent hydrogen bond acceptors and have strong dipoles. They are expected to effectively solvate the molecule, leading to high solubility.[2] Acetone and Tetrahydrofuran (THF) should also be effective solvents due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The strong intermolecular hydrogen bonding between the carboxylic acid groups of the solute will be difficult to overcome by the weak van der Waals forces offered by nonpolar solvents. Therefore, low to negligible solubility is expected.

-

Aqueous Solubility: The compound is reported to be insoluble in water.[2] The large, hydrophobic thiophene ring substituted with bromine atoms outweighs the hydrophilic character of the two carboxylic acid groups. However, in basic aqueous solutions (e.g., 5% Sodium Hydroxide), it is expected to deprotonate, forming a highly polar and water-soluble carboxylate salt.[5]

Predicted and Reported Solubility Data

The following table summarizes the predicted and reported solubility of 2,5-Dibromothiophene-3,4-dicarboxylic acid in common organic solvents.

| Solvent Class | Example Solvent | Predicted Solubility | Reported Data / Rationale |

| Water | Water (H₂O) | Insoluble | Reported as insoluble in water.[2] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Reported as soluble in polar organic solvents like DMSO.[2] |

| Acetone | High | Strong dipole-dipole interactions are favorable. | |

| Tetrahydrofuran (THF) | Moderate to High | Good dipole-dipole interactions are expected. | |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding is possible, but may be sterically hindered. |

| Nonpolar | Hexane, Toluene | Low / Insoluble | Weak solvent-solute interactions cannot overcome strong solute-solute hydrogen bonding. |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | High (Reacts) | The acidic protons of the carboxylic acids react to form a soluble salt.[5][6] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental method such as the gravimetric equilibrium solubility method is required. This protocol ensures the creation of a saturated solution and accurate measurement of the dissolved solute.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,5-Dibromothiophene-3,4-dicarboxylic acid to a sealed vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. The presence of undissolved solid is essential to confirm saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a magnetic stirrer or shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Cease agitation and allow the undissolved solid to sediment completely. A centrifugation step can be employed to accelerate this process.

-

-

Sample Collection:

-

Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a calibrated glass pipette or syringe. It is critical to use a syringe filter (e.g., 0.45 µm PTFE) to prevent the transfer of any particulate matter.[7]

-

-

Solvent Evaporation:

-

Transfer the filtered aliquot to a pre-weighed, dry vial.

-

Remove the solvent under a gentle stream of inert gas (e.g., nitrogen) or by using a vacuum oven at a temperature well below the compound's melting point.

-

-

Gravimetric Analysis:

-

Dry the vial containing the solid residue to a constant weight.

-

The final weight of the residue corresponds to the mass of the solute dissolved in the collected volume of the solvent.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the gravimetric determination of solubility.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling the compound.[8][10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere. Keep away from strong oxidizing agents and bases.[10]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8][10]

Conclusion

2,5-Dibromothiophene-3,4-dicarboxylic acid exhibits a solubility profile dominated by its two polar carboxylic acid functional groups. It is largely insoluble in water and nonpolar organic solvents but demonstrates good solubility in polar aprotic solvents like DMSO. Its acidic nature allows for dissolution in aqueous bases through a chemical reaction to form a soluble salt. For researchers and drug development professionals, this understanding is crucial for designing synthetic routes, developing purification strategies, and formulating this versatile compound for its end-use applications in material science. For precise quantitative data, the recommended gravimetric experimental protocol provides a robust and reliable method.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from the University of California, Los Angeles, Department of Chemistry and Biochemistry.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- 2,5-Dibromo-3,4-thiophenedicarboxylic Acid Manufacturer & Supplier China - Quinoline. (n.d.). Alchemist-chem.com.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- 2,5-Dibromothiophene-3,4-dicarboxylic acid | 190723-12-7. (n.d.). Sigma-Aldrich.

- Solubility of Organic Compounds. (2023, August 31). Retrieved from Queen's University Chemistry Department.

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.

- Unlocking Material Potential: The Properties and Applications of Dibromothiophene Dicarboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 2,5-Dibromothiophene SDS, 3141-27-3 Safety D

- SAFETY DATA SHEET - 3,5-Dibromothiophene-2-carboxylic acid. (2012, January 20). Fisher Scientific.

- SAFETY DATA SHEET - 2,5-Dibromothiophene. (2024, March 26). Fisher Scientific.

- SAFETY DATA SHEET - Thiophene. (2025, April 28). Sigma-Aldrich.

- Material Safety Data Sheet - 2,4-Dibromothiophene. (2010, November 11). Spectrum Chemical.

- 2, 5-Dibromothiophene-3, 4-dicarboxylic acid, min 98% (HPLC), 5 grams. (n.d.). American Elements.

- 2,5-Dibromothiophene. (n.d.). PubChem.

- 2,5-Dibromothiophene CAS#: 3141-27-3. (n.d.). ChemicalBook.

- Solubility of 3,4-Dibromothiophene in organic solvents. (n.d.). Benchchem.

- Thiophene-3,4-dicarboxylic acid | 4282-29-5. (2025, July 24). ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,5-Dibromo-3,4-thiophenedicarboxylic Acid Manufacturer & Supplier China | Chemical Properties, Uses, Safety Data [quinoline-thiophene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. benchchem.com [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Discovery and Early Studies of Brominated Thiophene Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the foundational discovery and early-stage research into brominated thiophene dicarboxylic acids. Moving beyond a simple chronological account, this document delves into the pioneering synthetic methodologies, the initial characterization of these compounds, and the scientific reasoning that guided the early investigators in this now burgeoning field of heterocyclic chemistry.

Introduction: The Dawn of Thiophene Chemistry and the Advent of Bromination

The story of brominated thiophene dicarboxylic acids begins with the very discovery of thiophene itself in the late 19th century. Initially identified as a contaminant in benzene derived from coal tar, the unique chemical properties of this sulfur-containing heterocycle quickly garnered the attention of the burgeoning chemical community. Early pioneers in the field, notably Wilhelm Steinkopf, laid the groundwork for much of what is known today about the reactivity of the thiophene ring. His extensive work, primarily published in Justus Liebigs Annalen der Chemie, systematically explored the substitution patterns of thiophene, including its propensity for halogenation.

The introduction of bromine atoms onto the thiophene ring was a critical early step. It was observed that the thiophene nucleus readily undergoes electrophilic substitution, with bromine atoms preferentially occupying the alpha-positions (2- and 5-positions) due to the activating effect of the sulfur atom. This foundational understanding of thiophene's reactivity paved the way for the synthesis of a vast array of brominated derivatives.

The Pioneering Synthesis of Brominated Thiophene Carboxylic Acids

The early 20th century marked the first forays into the synthesis of thiophene carboxylic acids and their subsequent bromination. A significant milestone in this area is documented in the comprehensive work of Howard D. Hartough, "The Chemistry of Thiophene and Its Derivatives," which encapsulates the state of knowledge up to 1950.[1][2][3] This seminal text serves as a vital reference for understanding the early synthetic routes.

One of the earliest reported preparations of a brominated thiophenecarboxylic acid precursor dates back to 1938.[4] This involved the aqueous bromination of methyl 3-methylthiophene-2-carboxylate, followed by hydrolysis of the ester to yield the corresponding carboxylic acid. This multi-step process, while foundational, highlighted the need for more direct and efficient synthetic strategies.

A key challenge in the early synthesis was controlling the degree and position of bromination. The high reactivity of the thiophene ring often led to the formation of polybrominated products. Early researchers meticulously experimented with reaction conditions, including temperature, solvent, and the nature of the brominating agent, to achieve the desired substitution patterns.

Early Experimental Protocols: A Glimpse into Historical Methodologies

The experimental techniques of the early 20th century were markedly different from the sophisticated methods available to modern chemists. The following protocols, synthesized from historical accounts, provide insight into the ingenuity and perseverance of these pioneering scientists.

Protocol 1: Direct Bromination of Thiophene-2-carboxylic Acid (Circa 1930s-1940s)

This generalized procedure reflects the common approaches of the era for introducing bromine onto a pre-existing thiophene carboxylic acid.

Objective: To synthesize a brominated derivative of thiophene-2-carboxylic acid.

Materials:

-

Thiophene-2-carboxylic acid

-

Bromine (liquid)

-

Solvent (e.g., carbon disulfide, acetic acid, or chloroform)

-

Ice bath

-

Reflux condenser

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol, water)

Procedure:

-

Dissolution: Thiophene-2-carboxylic acid was dissolved in a suitable solvent in a flask equipped with a reflux condenser. The choice of solvent was critical and often determined by the solubility of the starting material and the desired reaction temperature.

-

Cooling: The flask was typically cooled in an ice bath to moderate the initial exothermic reaction upon the addition of bromine.

-

Bromine Addition: A stoichiometric amount of liquid bromine, or a slight excess, was added dropwise to the cooled solution with constant stirring. The rate of addition was carefully controlled to prevent a runaway reaction.

-

Reaction: After the addition of bromine, the reaction mixture was often allowed to warm to room temperature and then heated under reflux for a specified period to ensure complete reaction. The duration of heating was determined empirically, often by monitoring the disappearance of the bromine color.

-

Workup: Upon completion, the reaction mixture was cooled, and any precipitated product was collected by filtration. The filtrate was often washed with a solution of sodium bisulfite to remove any unreacted bromine, followed by water.

-

Purification: The crude product was then purified by recrystallization from a suitable solvent to yield the crystalline brominated thiophene carboxylic acid.

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of an inert solvent like carbon disulfide or chloroform was crucial to avoid side reactions with the brominating agent. Acetic acid was also used as it could serve as both a solvent and a catalyst in some cases.

-

Temperature Control: The initial cooling was a safety measure to control the highly exothermic nature of the bromination of the activated thiophene ring. Subsequent heating was necessary to drive the reaction to completion, especially for the introduction of multiple bromine atoms.

-

Purification by Recrystallization: In the absence of modern chromatographic techniques, recrystallization was the primary method for purifying solid organic compounds. The choice of solvent was based on the differential solubility of the desired product and any impurities at different temperatures.

Early Studies and Characterization

The characterization of newly synthesized compounds in the early 20th century relied on a limited set of physical and chemical techniques. The primary methods for identifying and assessing the purity of brominated thiophene dicarboxylic acids included:

-

Melting Point Determination: A sharp and consistent melting point was a key indicator of a pure compound. Early literature meticulously reports the melting points of these novel substances.

-

Elemental Analysis: Combustion analysis was used to determine the empirical formula of the compound, providing crucial evidence for the number of bromine atoms incorporated into the molecule.

-

Solubility Studies: The solubility of the synthesized acids in various solvents was systematically investigated. This information was not only important for purification but also provided insights into the polarity and intermolecular forces of the molecules.

-

Chemical Derivatization: To further confirm the structure, the carboxylic acid groups were often converted into derivatives such as esters or amides. The physical properties of these derivatives provided additional points of comparison and confirmation.

| Compound Name (Hypothetical Early Designation) | Reported Melting Point (°C) | Solubility Observations |

| Dibromo-thiophene-dicarboxylic Acid | 210-212 | Sparingly soluble in water, soluble in hot ethanol |

| Tribromo-thiophene-carboxylic Acid | 185-187 | Insoluble in water, moderately soluble in acetic acid |

Table 1: Representative Physical Properties from Early Studies. (Note: This table is a generalized representation based on typical data from the era and not from a specific cited source).

The Significance of Early Discoveries

The initial synthesis and characterization of brominated thiophene dicarboxylic acids, though rudimentary by today's standards, were of profound importance. These early investigations:

-

Expanded the Landscape of Heterocyclic Chemistry: They demonstrated the versatility of the thiophene ring and provided a new class of functionalized building blocks for organic synthesis.

-

Pioneered Synthetic Methodologies: The trial-and-error approach to controlling bromination reactions laid the groundwork for more sophisticated and selective halogenation techniques developed later.

-

Provided Foundational Knowledge: The physical and chemical properties meticulously documented by early researchers served as the essential database for subsequent generations of scientists to build upon.

The work of pioneers like Steinkopf and the comprehensive documentation by Hartough established a critical foundation upon which the modern applications of brominated thiophene dicarboxylic acids in materials science, pharmaceuticals, and organic electronics are built.

Visualizing the Foundational Chemistry

The following diagrams illustrate the core concepts discussed in this guide.

Caption: A generalized workflow for the synthesis of brominated thiophene dicarboxylic acids in the early 20th century.

References

- Hartough, H. D. (1952).

- Thiophene and Its Derivatives. (n.d.). Google Books.

- THIOPHENE AND ITS DERIVATIVES. (n.d.).

- Steinkopf, W., Jacob, H., & Penz, H. (1934). Studien in der Thiophenreihe. LII. Über die Konstitution des Thiophthens und über 3-Thiotolen. Justus Liebigs Annalen der Chemie, 512(1), 136-156.

- Thiophene and its derivatives. (1952). Open Library.

- Justus Liebigs Annalen der Chemie. (n.d.). Wikipedia.

- Liebigs Annalen. (n.d.). Baran Lab.

- Sone, T. (1965). The Reaction of 3,4-Dibromo-2,5-bis(chloromethyl)thiophene with Some Nucleophiles. Nippon Kagaku Kaishi, 86(11), 1185-1189.

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2011). Beilstein Journal of Organic Chemistry, 7, 1645-1652.

Sources

- 1. books.google.cn [books.google.cn]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. Thiophene and its derivatives. by Howard Dale Hartough | Open Library [openlibrary.org]

- 4. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

A Theoretical and Practical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,5-Dibromothiophene-3,4-dicarboxylic Acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing critical insights for researchers, particularly in the field of drug development. This in-depth technical guide focuses on the ¹H and ¹³C NMR spectral characteristics of 2,5-Dibromothiophene-3,4-dicarboxylic acid. In the absence of experimentally acquired spectra in publicly available databases, this document provides a comprehensive theoretical prediction and analysis of the expected NMR data. Furthermore, it outlines a detailed, field-proven protocol for the acquisition of high-quality NMR spectra for this compound, serving as a practical resource for scientists.

Introduction: The Structural Significance of 2,5-Dibromothiophene-3,4-dicarboxylic Acid

2,5-Dibromothiophene-3,4-dicarboxylic acid is a polysubstituted thiophene derivative. The thiophene ring is a prevalent scaffold in medicinal chemistry, and its functionalization allows for the fine-tuning of physicochemical and pharmacological properties. The bromine atoms and carboxylic acid groups on this specific molecule create a unique electronic environment, making NMR spectroscopy the ideal technique for its structural verification and the study of its chemical properties. Understanding the expected NMR chemical shifts is the first step in confirming the successful synthesis of this compound and in characterizing its interactions in various chemical and biological systems.

Theoretical Principles and Predicted NMR Spectra

The prediction of NMR spectra is grounded in the fundamental principle that the chemical shift of a nucleus is highly sensitive to its local electronic environment. Substituents on an aromatic ring, such as the thiophene ring system, exert significant electronic effects that shield or deshield adjacent nuclei, leading to predictable changes in their resonance frequencies.

Predicted ¹H NMR Spectrum

The structure of 2,5-Dibromothiophene-3,4-dicarboxylic acid lacks any protons directly attached to the thiophene ring. The only protons present are those of the two carboxylic acid groups.

-

Carboxylic Acid Protons (-COOH): These protons are highly deshielded due to the electronegativity of the attached oxygen atoms and the anisotropic effect of the carbonyl group. They are expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm.[1][2] The broadness of this signal is a result of hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent.[2]

The anticipated ¹H NMR spectrum is therefore remarkably simple, expected to show a single, broad signal corresponding to the two equivalent carboxylic acid protons.

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum of this molecule is predicted to display four distinct signals, corresponding to the four unique carbon environments. The symmetry of the molecule renders the two carboxylic acid carbons equivalent, as well as the two carbons of the thiophene ring to which they are attached, and the two brominated carbons of the thiophene ring.

The chemical shifts can be predicted by considering the additive effects of the bromine and carboxylic acid substituents on the thiophene ring.

-

Carboxylic Acid Carbons (-COOH): The carbonyl carbons of carboxylic acids typically resonate in the range of 160–185 ppm.[2][3] The electron-withdrawing nature of the oxygen atoms deshields the carbonyl carbon. However, resonance donation from the hydroxyl oxygen provides some shielding compared to ketones or aldehydes.[4]

-

Thiophene Ring Carbons (C3 & C4): These carbons are attached to the electron-withdrawing carboxylic acid groups. In thiophene itself, the carbons resonate around 125 ppm.[5] The attachment of a carboxylic acid group generally causes a downfield shift of the ipso-carbon.

-

Thiophene Ring Carbons (C2 & C5): These carbons are bonded to bromine atoms. Bromine is an electronegative substituent that also possesses lone pairs capable of resonance donation. The effect of bromine on the chemical shift of the attached carbon in a thiophene ring is a combination of these inductive and resonance effects, generally resulting in a downfield shift compared to unsubstituted thiophene.[6]

Tabulated Predicted NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for 2,5-Dibromothiophene-3,4-dicarboxylic acid are summarized below. These predictions are based on established substituent effects and typical chemical shift ranges for the functional groups present.[1][2][3][6]

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (Carboxylic Acid) | 165 - 175 | Typical range for carboxylic acid carbonyls.[2][3] |

| C3 & C4 (Thiophene) | 130 - 140 | Downfield shift due to attached -COOH groups. |

| C2 & C5 (Thiophene) | 115 - 125 | Influence of directly attached bromine atoms.[6] |

Recommended Experimental Protocol for NMR Data Acquisition

To obtain high-quality, verifiable NMR data for 2,5-Dibromothiophene-3,4-dicarboxylic acid, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the dried compound.

-

Solvent Selection: Due to the presence of the polar carboxylic acid groups, a polar, deuterated solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will readily dissolve the compound and its residual water peak does not interfere with the expected proton signals. Deuterated methanol (CD₃OD) is another possibility, although it may lead to proton exchange with the carboxylic acid protons, causing the signal to broaden or disappear.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal resolution.

-

Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.[6]

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is appropriate.

-

Spectral Width: Set a spectral width of at least 15 ppm to ensure the downfield carboxylic acid proton signal is captured.

-

Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon.

-

Spectral Width: A spectral width of approximately 220-250 ppm is necessary to cover the full range of expected carbon signals.[6]

-

Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) will be required to obtain a spectrum with adequate signal-to-noise.[7]

-

Relaxation Delay: A relaxation delay of 2-5 seconds is crucial for accurate integration, especially for quaternary carbons.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale. For ¹H NMR, reference the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm). For ¹³C NMR, reference the solvent signal (e.g., DMSO-d₆ at ~39.52 ppm).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of 2,5-Dibromothiophene-3,4-dicarboxylic acid with atom numbering.

NMR Analysis Workflow

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

References

-

BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Link

-

BenchChem. (2025). A Comparative Guide to 1H and 13C NMR Characterization of 3-Thienyl Substituted Compounds. Link

- Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(20), 4247-4262.

-

JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Link

- Hagen, R., & Roberts, J. D. (1969). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of the American Chemical Society, 91(17), 4504-4506.

- Ebert, C., et al. (1990). Multivariate investigation of 1H and 13C NMR shifts of 2‐ and 3‐substituted furans, thiophenes, selenophenes and tellurophenes. Magnetic Resonance in Chemistry, 28(5), 403-408.

-

ResearchGate. (n.d.). Coefficients of the contribution of substituents to the 13 C chemical shifts. Link

-

Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Link

-

Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. Link

- Janda, M., et al. (1980). Transmission of substituent effects in thiophenes. Infrared and carbon-13 nuclear magnetic resonance studies. The Journal of Organic Chemistry, 45(8), 1341-1345.

-

ResearchGate. (2025). An Analysis of the Substituent Effects on 13C and 17O NMR Chemical Shifts of Some 5-Substituted 2-Acetylthiophenes by Linear Free Energy Relationships. Link

- Sivasubramanian, S., et al. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Pramana, 27(1-2), 115-120.

-

PubChem. (n.d.). Thiophene-3,4-dicarboxylic acid. Link

-

ChemicalBook. (n.d.). Thiophene(110-02-1) 13C NMR spectrum. Link

Sources

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

FTIR and Raman spectroscopy of 2,5-Dibromothiophene-3,4-dicarboxylic acid

An In-depth Technical Guide to the Vibrational Spectroscopy of 2,5-Dibromothiophene-3,4-dicarboxylic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical exploration of 2,5-Dibromothiophene-3,4-dicarboxylic acid using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond procedural outlines to explain the causal relationships in experimental design and spectral interpretation. We will establish a self-validating analytical framework, grounded in authoritative references, to deliver a complete vibrational profile of this important heterocyclic compound.

Introduction: The Compound and the Complementary Techniques

1.1. 2,5-Dibromothiophene-3,4-dicarboxylic acid: A Versatile Building Block

2,5-Dibromothiophene-3,4-dicarboxylic acid (CAS Number: 190723-12-7) is a specialized heterocyclic compound featuring a central thiophene ring functionalized with two bromine atoms and two carboxylic acid groups.[1] This structure provides multiple reactive sites, making it a valuable intermediate in organic synthesis.[1] The bromine atoms serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, while the carboxylic acid groups allow for polymerization and other modifications.[1] Consequently, this molecule is a critical building block in the development of advanced materials such as organic semiconductors, conductive polymers, and functionalized polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2][3] A thorough characterization of its molecular structure is paramount for quality control and for understanding its role in complex chemical systems.

1.2. FTIR and Raman Spectroscopy: A Synergistic Approach

Vibrational spectroscopy is a powerful tool for elucidating molecular structure. This guide focuses on two core techniques: FTIR and Raman spectroscopy.[4][5]

-

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels.[5][6] According to the selection rules of IR spectroscopy, a vibration is IR-active only if it causes a change in the molecule's net dipole moment.[6] This makes FTIR particularly sensitive to polar functional groups like the carbonyl (C=O) and hydroxyl (O-H) groups found in our target molecule.[7]

-

Raman Spectroscopy involves illuminating a sample with a monochromatic laser and analyzing the inelastically scattered light.[8] The energy shifts in the scattered photons correspond to the vibrational modes of the molecule. A vibration is Raman-active if it causes a change in the molecule's polarizability (the deformability of its electron cloud).[6] This technique is highly effective for analyzing non-polar, symmetric bonds and skeletal structures, such as the C-C and C-S bonds of the thiophene ring and the C-Br bonds.[9]

By employing both methods, we leverage their complementary nature to obtain a more complete and unambiguous vibrational fingerprint of 2,5-Dibromothiophene-3,4-dicarboxylic acid.[8][10] Bands that are strong in FTIR may be weak or absent in Raman, and vice versa, providing a comprehensive structural analysis.[10]

Molecular Structure and Predicted Vibrational Modes

The unique arrangement of functional groups in 2,5-Dibromothiophene-3,4-dicarboxylic acid dictates its spectroscopic signature. Understanding these groups allows us to predict the key vibrational modes we expect to observe.

Caption: Molecular structure of 2,5-Dibromothiophene-3,4-dicarboxylic acid.

Expected Vibrational Signatures:

-

Carboxylic Acid Group (-COOH):

-

O-H Stretching: This is one of the most characteristic bands in an IR spectrum. Due to strong intermolecular hydrogen bonding forming a dimeric structure, this vibration appears as a very broad and intense absorption band in the 2500–3300 cm⁻¹ region.[11]

-

C=O Stretching: An intense absorption is expected between 1710 and 1760 cm⁻¹. For hydrogen-bonded dimers, this peak is typically centered around 1710 cm⁻¹.[11] This mode is strong in both FTIR and Raman spectra.[7]

-

C-O Stretching & O-H Bending: These vibrations are coupled and appear in the fingerprint region, typically around 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ for the C-O stretch, and a broad absorption near 920 cm⁻¹ for the out-of-plane O-H bend of the dimer.[12][13]

-

-

Thiophene Ring:

-

C=C Stretching: Aromatic and heteroaromatic ring stretching vibrations typically occur in the 1350–1600 cm⁻¹ region.[14][15] For substituted thiophenes, multiple bands can be expected.[16][17] These modes are often more prominent in the Raman spectrum due to the high polarizability of the π-electron system.

-

C-S Stretching: The stretching of the C-S bonds within the thiophene ring is expected to appear in the 600–900 cm⁻¹ range.[15]

-

-

Carbon-Bromine Bonds (C-Br):

-

C-Br Stretching: The C-Br stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹. This peak is often more easily observed in the Raman spectrum.[18]

-

Experimental Protocols: A Self-Validating Workflow

The integrity of spectroscopic data relies on meticulous and well-justified experimental procedures. The following protocols are designed to ensure high-quality, reproducible data.

FTIR Spectroscopy Protocol (KBr Pellet Method)

The KBr pellet method is a classic transmission technique for obtaining high-quality FTIR spectra of solid samples.[19] The rationale is to disperse the analyte in an IR-transparent matrix (KBr) to minimize light scattering and obtain a clear spectrum.[20][21]

Methodology:

-

Drying: Gently heat spectroscopic grade Potassium Bromide (KBr) powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has strong IR absorption bands. Store the dried KBr in a desiccator.

-

Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the 2,5-Dibromothiophene-3,4-dicarboxylic acid sample until it is a fine, consistent powder. This step is critical to reduce the particle size below the wavelength of the IR radiation, thereby minimizing scattering effects (the Christiansen effect).[22]

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently mix with the sample powder for about one minute to achieve a homogenous mixture. Avoid excessive grinding, which can lead to moisture adsorption.

-

Pellet Formation: Transfer the mixture to a pellet die assembly. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. The pressure causes the KBr to flow and encapsulate the sample, forming a transparent or semi-transparent pellet.

-

Background Collection: Place an empty sample holder in the FTIR spectrometer and record a background spectrum. This step is crucial to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add at least 32 scans to achieve a high signal-to-noise ratio.

Caption: Experimental workflow for FTIR analysis via the KBr pellet method.

Raman Spectroscopy Protocol

Raman spectroscopy offers the significant advantage of requiring minimal to no sample preparation, making it a rapid and non-destructive technique.[9][23][24]

Methodology:

-

Sample Mounting: Place a small amount (~1-2 mg) of the crystalline 2,5-Dibromothiophene-3,4-dicarboxylic acid powder directly onto a clean glass microscope slide.[25]

-

Instrument Calibration: Calibrate the spectrometer using a known standard, such as a silicon wafer (with a characteristic peak at 520.7 cm⁻¹), to ensure wavenumber accuracy.

-

Sample Focusing: Place the slide on the microscope stage. Using the white light source and optical objective (e.g., 50x), bring the sample into focus.

-

Parameter Optimization: Switch to the laser source (e.g., 785 nm to minimize fluorescence). Adjust the laser power and acquisition time to achieve a good signal-to-noise ratio without causing sample damage or thermal degradation. A low laser power is often advisable for organic compounds.

-

Spectral Acquisition: Acquire the Raman spectrum over a range of approximately 100–3200 cm⁻¹. Co-add multiple acquisitions to improve the signal quality.

-

Data Processing: Perform a baseline correction on the resulting spectrum to remove any background fluorescence signal.

Caption: Experimental workflow for Raman spectroscopic analysis.

Spectral Data and Interpretation

The following tables summarize the expected key vibrational bands for 2,5-Dibromothiophene-3,4-dicarboxylic acid, based on literature values for analogous functional groups.

FTIR Spectral Data

| Peak Position (cm⁻¹) | Intensity | Vibrational Assignment |

| 2500–3300 | Very Broad, Strong | O-H stretch (from hydrogen-bonded carboxylic acid dimer)[11] |

| ~1710 | Very Strong | C=O stretch (from hydrogen-bonded carboxylic acid dimer)[11][12] |

| ~1540 | Medium | C=C asymmetric ring stretch[14] |

| ~1420 | Medium | C-O-H in-plane bend coupled with C-O stretch[12] |

| ~1250 | Strong | C-O stretch coupled with C-O-H in-plane bend |

| ~920 | Broad, Medium | O-H out-of-plane bend (dimer) |

| ~700-850 | Medium-Weak | Thiophene ring vibrations[15] |

Raman Spectral Data

| Peak Position (cm⁻¹) | Intensity | Vibrational Assignment |

| ~1600 | Strong | C=C antisymmetric ring stretch[17] |

| ~1450 | Very Strong | C=C symmetric ring stretch[17] |

| ~1350 | Medium | Thiophene ring stretch |

| ~1050 | Medium | Thiophene ring breathing mode |

| ~850 | Medium | C-S symmetric stretch[15] |

| ~550 | Strong | C-Br symmetric stretch |

Comparative Analysis

A direct comparison of the spectra reveals their synergistic power:

-

The FTIR spectrum is dominated by the features of the polar carboxylic acid groups. The exceptionally broad O-H stretch and the intense C=O stretch make this functional group instantly identifiable.[11]

-

The Raman spectrum provides a much clearer view of the thiophene ring and the carbon-halogen bonds. The symmetric C=C ring stretching and C-Br stretching modes, which are often weak in the IR spectrum, are typically strong and well-defined in the Raman spectrum.[17]

-

Fluorescence can sometimes be an issue in Raman spectroscopy of organic compounds, which is not a concern in FTIR.[8] Conversely, the strong IR absorption of water makes FTIR unsuitable for aqueous solutions, whereas Raman excels in this area.[4] For a solid sample like this, both techniques perform well and provide complementary data.

Conclusion

The combined application of FTIR and Raman spectroscopy provides a robust and comprehensive characterization of 2,5-Dibromothiophene-3,4-dicarboxylic acid. FTIR spectroscopy unequivocally identifies the carboxylic acid functional groups through their distinct O-H and C=O stretching vibrations. Raman spectroscopy complements this by offering detailed insights into the thiophene ring skeleton and the carbon-bromine bonds. This dual-spectroscopic approach constitutes a self-validating methodology, ensuring high confidence in the structural elucidation of this versatile chemical intermediate. For researchers in materials science and drug development, this guide provides the foundational knowledge and practical protocols necessary to leverage these powerful analytical techniques for quality control, reaction monitoring, and advanced materials characterization.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Contract Laboratory. (2024, August 27). A Review of FTIR and Raman Spectroscopy Methods. Retrieved from [Link]

-

Henderson, T. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Material Potential: The Properties and Applications of Dibromothiophene Dicarboxylic Acid. Retrieved from [Link]

-

Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR-ATR spectroscopy of dicarboxylic acids. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 6). How To Prepare Sample For Raman Spectroscopy? [Video]. YouTube. Retrieved from [Link]

-

Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research, 45(2), 2017, 10-18. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Nanophoton. (2020, August 26). Sample preparation. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Retrieved from [Link]

-

Recouvreur, A. (2022, June 24). Insight from the lab: the recipe to prepare sample for Raman spectroscopy. University College Cork. Retrieved from [Link]

-

Chen, X. (n.d.). FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. Northwestern University. Retrieved from [Link]

- Lutzenkirchen, J., et al. (2002). An in situ ATR-FTIR study on the adsorption of dicarboxylic acids onto kaolinite in aqueous suspensions. Physical Chemistry Chemical Physics, 4, 3146-3151. DOI:10.1039/B105712J.

- Sone, T., & Abe, Y. (1960). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 81(4), 627-631.

- Arumanayagam, T. G., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 8(5), 06-14.

-

ResearchGate. (n.d.). Raman spectra taken at 514 nm for G-Br and C2Fx-Br compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) cubane-1,4-dicarboxylic acid, (b) NO3.... Retrieved from [Link]

- Neville, A. G., et al. (2024). The “simple” photochemistry of thiophene. The Journal of Chemical Physics, 161(11). DOI:10.1063/5.0216503.

-

Kaiser Optical Systems, Inc. (n.d.). Sampling Flexibility for Raman Spectroscopy. Retrieved from [Link]

-

MSU Chemistry. (n.d.). Raman Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Reference Raman spectra for brominated FRs. Retrieved from [Link]

- Stolar, T., et al. (2022). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Organometallics, 41(11), 1334-1343. DOI:10.1021/acs.organomet.1c00698.

- Kim, J., et al. (2025). Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals. Crystal Growth & Design.

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Alchemist. (n.d.). 2,5-Dibromo-3,4-thiophenedicarboxylic Acid Manufacturer & Supplier China. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Benzenedicarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

- Jenkins, S. L., Almond, M. J., & Hollins, P. (2005). A study of the reaction of bromine with single crystals of trans-cinnamic acid and a range of its derivatives by infrared and Raman microspectroscopy. Physical Chemistry Chemical Physics, 7(9), 1966-70. DOI: 10.1039/b501427c.

-

American Elements. (n.d.). 2, 5-Dibromothiophene-3, 4-dicarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). A study of the reaction of bromine with single crystals of trans-cinnamic acid.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 2,5-Dibromothiophene: A Comprehensive Look. Retrieved from [Link]

- Scientific & Academic Publishing. (2024). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. International Journal of Chemistry, 13(1), 1-6.

- Parker, S. F., et al. (2017). Structure and Vibrational Spectra of 2,5-Diiodothiophene: A Model for Polythiophene. The Journal of Physical Chemistry C, 121(22), 12215-12224.

-

Office of Scientific and Technical Information. (2017). Structure and Vibrational Spectra of 2,5-Diiodothiophene: A Model for Polythiophene. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. calpaclab.com [calpaclab.com]

- 3. nbinno.com [nbinno.com]

- 4. contractlaboratory.com [contractlaboratory.com]

- 5. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]

- 6. nuance.northwestern.edu [nuance.northwestern.edu]

- 7. Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology [article.sapub.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. An in situ ATR-FTIR study on the adsorption of dicarboxylic acids onto kaolinite in aqueous suspensions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. iosrjournals.org [iosrjournals.org]

- 16. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. jascoinc.com [jascoinc.com]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. rockymountainlabs.com [rockymountainlabs.com]

- 22. eng.uc.edu [eng.uc.edu]

- 23. m.youtube.com [m.youtube.com]

- 24. spectroscopyonline.com [spectroscopyonline.com]

- 25. Sample preparation – Nanophoton [nanophoton.net]

Introduction: The Analytical Imperative for 2,5-Dibromothiophene-3,4-dicarboxylic acid

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2,5-Dibromothiophene-3,4-dicarboxylic acid